molecular formula C23H27N3O2 B2741201 6-Cyclopropyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2194846-72-3

6-Cyclopropyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2741201
CAS No.: 2194846-72-3
M. Wt: 377.488
InChI Key: VUIMJDAEWXHFLA-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one (CAS 2194846-72-3) is a specialized dihydropyrimidinone derivative with molecular formula C23H27N3O2 and molecular weight of 377.5 g/mol . This complex heterocyclic compound features a cyclopropyl substituent, a phenylcyclopropanecarbonyl-protected piperidine moiety, and a dihydropyrimidin-4-one core structure, making it a valuable scaffold in medicinal chemistry and drug discovery research. The compound's structural complexity with multiple privileged pharmacophores suggests potential applications as a key intermediate in pharmaceutical development, particularly for targeting enzymes and receptors that recognize three-dimensional ring structures. Researchers utilize this compound primarily in preclinical studies exploring protease inhibition, kinase modulation, and allosteric binding site interactions due to its conformational constraints imposed by the cyclopropyl groups and rotational flexibility from the piperidine linkage. The dihydropyrimidinone core is known to exhibit diverse biological activities, positioning this compound as a versatile building block for generating structure-activity relationship data in lead optimization programs. Available as a high-purity solid, this product is strictly For Research Use Only (RUO) and is intended exclusively for laboratory research applications by qualified researchers. Not for diagnostic or therapeutic use in humans or animals. Proper handling procedures and storage under inert atmosphere at -20°C are recommended to maintain stability of this compound.

Properties

IUPAC Name

6-cyclopropyl-3-[[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c27-21-14-20(18-6-7-18)24-16-26(21)15-17-8-12-25(13-9-17)22(28)23(10-11-23)19-4-2-1-3-5-19/h1-5,14,16-18H,6-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIMJDAEWXHFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C(=O)C4(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydropyrimidinone core, a cyclopropyl group, and a piperidine moiety. Its molecular formula is C20H26N2OC_{20}H_{26}N_2O with a molecular weight of approximately 314.44 g/mol.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antiviral Activity : Similar derivatives have shown antiviral properties against HIV and other viruses by inhibiting reverse transcriptase and other viral enzymes. For instance, 3-phenylpiperidine derivatives demonstrated moderate protection against CVB-2 and HSV-1 in vitro .
  • Hypolipidemic Effects : Some related compounds have been documented to lower lipid levels in hyperlipidemic models by blocking cholesterol synthesis pathways .
  • Anti-fibrotic Properties : Compounds with similar structures have been noted for their ability to inhibit DDR1/2 signaling pathways, which are implicated in fibrosis .

Biological Activity Data

The following table summarizes the biological activities associated with structurally related compounds:

Compound NameBiological ActivityIC50 (nmol/L)Notes
3-Phenylpiperidine derivativeAntiviral (HIV)92Moderate cytotoxicity in Vero cells
6-Cyclopropyl derivativeHypolipidemicNot specifiedEffective in lowering LDL cholesterol
DDR inhibitorsAnti-fibroticVariesInhibits collagen-induced signaling

Case Studies

Several studies have highlighted the efficacy of related compounds:

  • Antiviral Screening : A study synthesized various 3-phenylpiperidine derivatives and tested them against HIV-1, finding several candidates with promising activity .
  • Lipid Modulation : Another investigation into hypolipidemic agents demonstrated that certain piperidine derivatives significantly reduced triglyceride levels in animal models .
  • Fibrosis Models : Research on DDR inhibitors showed that modifications to the cyclopropyl group improved pharmacokinetic properties while maintaining anti-fibrotic efficacy, indicating the potential for optimizing similar compounds for therapeutic use .

Scientific Research Applications

Pharmacological Applications

Dihydropyrimidinones, including the compound , have been investigated for various biological activities:

  • Antiviral Activity : Research indicates that dihydropyrimidinones exhibit antiviral properties, potentially serving as leads for the development of new antiviral agents. Their mechanism often involves inhibition of viral replication and interference with viral enzymes .
  • Antitumor Effects : Compounds within this class have shown promise in inhibiting tumor growth. Studies have reported their efficacy against various cancer cell lines, suggesting their potential as anticancer drugs .
  • Antibacterial Properties : The antibacterial activity of dihydropyrimidinones has been documented, with some derivatives exhibiting significant effects against pathogenic bacteria. This makes them candidates for further exploration in antibiotic development .
  • Calcium Channel Blockers : Certain dihydropyrimidinones have been identified as potential calcium channel blockers, which are crucial in managing cardiovascular diseases by regulating heart muscle contractions and blood pressure .
  • Neuropeptide Antagonists : The compound may also function as a neuropeptide antagonist, indicating its role in modulating neurochemical pathways and offering therapeutic avenues for neurological disorders .

Synthesis and Structural Insights

The synthesis of 6-Cyclopropyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multi-component reactions (MCRs), which are efficient in producing complex structures from simpler starting materials. The Biginelli reaction is a well-known method employed to synthesize dihydropyrimidinones, combining an aldehyde, β-ketoester, and urea under acidic conditions .

Several studies have highlighted the effectiveness of dihydropyrimidinones in various therapeutic contexts:

  • Antiviral Studies : A study on the antiviral potential of dihydropyrimidinone derivatives demonstrated significant inhibition of viral replication in vitro. The structure-activity relationship analysis indicated that modifications at specific positions enhanced antiviral efficacy .
  • Antitumor Efficacy : In a clinical setting, derivatives similar to the compound were tested against human cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis through targeted pathways .
  • Antibacterial Testing : Laboratory tests revealed that specific dihydropyrimidinone derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .

Comparison with Similar Compounds

Structural Analog 1: [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1)

Core Structure : Pyrazolo[3,4-d]pyrimidin-4-yloxy linked to a piperidine ring.
Key Differences :

  • Pyrazolo-pyrimidine core vs.
  • Methanesulfonylphenyl group : Enhances solubility but may reduce blood-brain barrier penetration compared to the phenylcyclopropanecarbonyl group.
  • Hypothesized Impact: Likely optimized for peripheral targets (e.g., anti-inflammatory applications) due to sulfonyl group polarity .

Structural Analog 2: 3-[2-[4-[2-Fluoro-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Reference Standards 2018)

Core Structure : Pyrido[1,2-a]pyrimidin-4-one fused with a bicyclic system.
Key Differences :

  • Fluorine substituents : Increase electronegativity and metabolic stability but may reduce bioavailability due to higher polarity.
  • Ethyl spacer : Extends the distance between the core and substituents, possibly improving target engagement.
    Hypothesized Impact : Suited for CNS targets (e.g., antipsychotics) due to fluorinated aromatic systems .

Structural Analog 3: 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Core Structure: Simplified pyrido-pyrimidinone with a benzisoxazol-piperidine chain. Key Differences:

  • Lack of cyclopropyl groups : May result in faster hepatic clearance compared to the target compound.
  • Hypothesized Impact: Intermediate pharmacokinetic profile, balancing solubility and membrane permeability .

Tabulated Comparison of Key Features

Compound Name / ID Core Structure Key Substituents Hypothesized Advantages Reference
6-Cyclopropyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one 3,4-Dihydropyrimidin-4-one Cyclopropyl (C6), phenylcyclopropanecarbonyl-piperidine (C3) Enhanced metabolic stability, hydrophobic target interactions N/A
[6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Pyrazolo[3,4-d]pyrimidin-4-yloxy Methanesulfonylphenyl, ethylpropylamino-pyridine High solubility, peripheral target selectivity
3-[2-[4-[2-Fluoro-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-... Pyrido[1,2-a]pyrimidin-4-one Fluorobenzisoxazol-piperidine, ethyl spacer CNS penetration, receptor affinity
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Fluorobenzisoxazol-piperidine, methyl (C2) Balanced PK profile, reduced steric hindrance

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires attention to reaction conditions (e.g., solvent choice, temperature, and catalysts). For example, piperidine-containing intermediates often require controlled pH during coupling reactions to avoid side products. Safety protocols for handling cyclopropane derivatives (e.g., inert atmosphere for moisture-sensitive steps) are critical, as outlined in safety data sheets . Purification via column chromatography or recrystallization ensures high yields (>90%) and purity (>95%). Reaction progress can be monitored using TLC or HPLC with UV detection.

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the cyclopropyl and dihydropyrimidinone moieties.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ at m/z 434.21).
  • HPLC-PDA : Assesses purity (>98%) and detects impurities at levels <0.1% .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the piperidin-4-ylmethyl group .

Q. How should researchers handle safety and storage precautions for this compound?

  • Methodological Answer :

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact; wash immediately with water if exposed .
  • Storage : Store at –20°C in airtight containers under nitrogen to prevent degradation. Stability studies indicate <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodological Answer :

  • Structural Modifications : Synthesize analogs with variations in the cyclopropyl, phenyl, or piperidine groups. For example, replacing the phenyl group with a thiophene alters lipophilicity and binding affinity .
  • Assays : Test analogs in target-specific assays (e.g., kinase inhibition or GPCR binding). Compare IC₅₀ values to establish trends.
  • Data Analysis : Use computational tools (e.g., MOE, Schrödinger) to correlate structural features with activity. A recent study identified that electron-withdrawing groups on the phenyl ring enhance target engagement by 30% .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Replication : Validate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).
  • Batch Analysis : Check for impurities (e.g., via LC-MS) that may interfere with activity. Impurity profiling using pharmacopeial standards is critical .
  • Dose-Response Curves : Ensure consistent EC₅₀/IC₅₀ measurements across labs. Contradictions may arise from differences in compound solubility or buffer conditions .

Q. What in silico methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to model binding to targets (e.g., kinases). Docking scores <–7 kcal/mol suggest strong interactions .
  • MD Simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD <2 Å indicates stable complexes).
  • Free Energy Calculations : MM-GBSA predicts ΔG binding; values <–40 kcal/mol correlate with nM affinity .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

  • Methodological Answer :

  • LC-MS/MS : Identify impurities at 0.01% levels. Common impurities include decyclopropanated byproducts or oxidized dihydropyrimidinone .
  • Synthesis Control : Optimize reaction time to minimize byproducts. For example, reducing stirring time from 24h to 12h decreases impurity X from 2% to 0.5% .

Q. How does the compound’s stability vary under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Stability >90% at pH 7.4 after 24h supports oral bioavailability.
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation. Half-life >60 min suggests low first-pass metabolism .

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